N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
1. Neurological and Psychiatric Applications
N-alkylated arylsulfonamides, such as N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, have been identified for their potential in treating central nervous system (CNS) disorders. They have been explored for their properties as selective 5-HT7 receptor antagonists or multifunctional agents in the treatment of complex diseases. Specific compounds in this category have demonstrated antidepressant-like and pro-cognitive properties in animal models, suggesting their potential therapeutic use in CNS disorders (Canale et al., 2016).
2. Anticancer Research
Aromatic sulfonamides containing a piperidine moiety have shown promising results in anticancer research. These compounds have induced oxidative stress and glutathione depletion in various cancer cell lines, including melanoma and leukemia. Some derivatives exhibited cytotoxic effects at low concentrations, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
3. Antimicrobial Applications
Studies have been conducted on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety. These compounds, incorporating the this compound structure, have shown promising results as antimicrobial agents. This research underlines the potential application of these compounds in treating bacterial and fungal infections (Darwish et al., 2014).
4. Inhibitors in Cell Regulation
Compounds with a similar structure have been evaluated for their activity on human beta(3)-adrenergic receptors. These novel sulfonamides demonstrated potent agonistic activity, suggesting their role in cellular regulation mechanisms. Such compounds could be significant in studying cell signaling pathways and potentially in the development of treatments for related disorders (Hu et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c17-11-13-2-1-3-14(10-13)12-19-8-6-15(7-9-19)18-22(20,21)16-4-5-16/h1-3,10,15-16,18H,4-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYAITMAKGHTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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